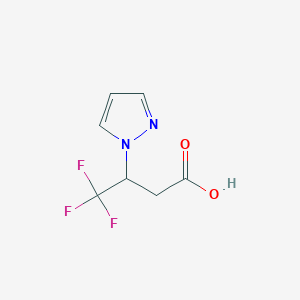

4,4,4-Trifluor-3-(1H-pyrazol-1-yl)butansäure

Übersicht

Beschreibung

4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid is a useful research compound. Its molecular formula is C7H7F3N2O2 and its molecular weight is 208.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antileishmaniale und Antimalarielle Aktivitäten

4,4,4-Trifluor-3-(1H-pyrazol-1-yl)butansäure: wurde auf sein Potenzial zur Behandlung von Tropenkrankheiten untersucht. Pyrazol-haltige Verbindungen wie diese haben potente antileishmaniale und antimalarielle Aktivitäten gezeigt . Speziell wurden Derivate dieser Verbindung synthetisiert und gegen Leishmania aethiopica und Plasmodium berghei evaluiert, wobei vielversprechende Ergebnisse erzielt wurden, die auf das Potenzial für die Entwicklung neuer Therapeutika hindeuten .

Synthese fluorierter Pharmazeutika

Das Vorhandensein von Fluoratomen in pharmazeutischen Verbindungen verstärkt oft ihre biologische Aktivität. Die Trifluorgruppe in This compound macht sie zu einem wertvollen Baustein für die Synthese fluorierter Medikamente . Diese Medikamente können Anwendungen von der Krebstherapie bis zur Antimykotikatherapie haben, was die Vielseitigkeit der Verbindung im Wirkstoffdesign unterstreicht .

Entwicklung lumineszierender Materialien

Diese Verbindung wurde bei der Synthese von lumineszierenden Materialien verwendet. Insbesondere dient sie als Ligand für Lanthanidkomplexe, die für ihre helle Lumineszenz bekannt sind . Die Fähigkeit des Liganden, Energie effizient auf das Metallion zu übertragen, macht ihn für die Herstellung von Materialien für optische Geräte und Sensoren geeignet .

Koordinationschemie und supramolekulare Anordnungen

Aufgrund ihrer strukturellen Merkmale kann This compound als Ligand in der Koordinationschemie fungieren und Komplexe mit verschiedenen Metallen bilden . Diese Komplexe können verwendet werden, um supramolekulare Anordnungen zu konstruieren, die potenzielle Anwendungen in der Katalyse, der molekularen Erkennung und der Materialwissenschaft haben .

Synthese von Pflanzenschutzmitteln

Die Derivate der Verbindung wurden bei der Synthese von Pflanzenschutzmitteln wie Herbiziden und Pestiziden eingesetzt . Insbesondere die Trifluormethylgruppe ist eine häufige Einheit in Agrochemikalien aufgrund ihrer Stabilität und Bioaktivität .

Forschung an antimikrobiellen Wirkstoffen

Forschungen haben auch die Verwendung von Derivaten der This compound als antimikrobielle Wirkstoffe untersucht. Diese Studien haben zur Entwicklung neuer Verbindungen mit antibakteriellen und antimykotischen Eigenschaften geführt, die zur Bekämpfung resistenter Mikrobenstämme eingesetzt werden könnten .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors and enzymes .

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other compounds with a similar structure .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, cancer, and viral infections .

Pharmacokinetics

The compound’s molecular weight (20814) and formula (C7H7F3N2O2) suggest that it may have good bioavailability .

Result of Action

Similar compounds have been found to have potent antipromastigote activity .

Action Environment

Similar compounds have been found to be stable under a variety of conditions .

Biochemische Analyse

Biochemical Properties

4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with hydrolase enzymes, potentially inhibiting their activity . The trifluoromethyl group in 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid enhances its binding affinity to these enzymes, leading to more effective inhibition. Additionally, the pyrazole ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, further stabilizing the enzyme-inhibitor complex .

Cellular Effects

The effects of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases involved in cell signaling pathways, thereby affecting downstream signaling events . Furthermore, 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can alter gene expression by interacting with transcription factors and other regulatory proteins . This modulation of gene expression can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and reach its targets . Once inside the cell, 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in tissues and the disruption of normal cellular processes . It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . The trifluoromethyl group in 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can also affect its metabolic stability, making it more resistant to degradation .

Transport and Distribution

The transport and distribution of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by organic anion transporters and distributed to various cellular compartments . The binding of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid to plasma proteins can also influence its distribution and bioavailability . Understanding the transport and distribution mechanisms is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

The subcellular localization of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can affect its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . For example, the presence of a nuclear localization signal can direct 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, mitochondrial targeting signals can direct this compound to the mitochondria, affecting cellular metabolism .

Biologische Aktivität

4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, combined with the pyrazole moiety, enhances its pharmacological properties, making it a candidate for various therapeutic applications.

The molecular formula of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid is . Its structure includes a trifluoromethyl group that is known to influence the compound's lipophilicity and metabolic stability. Here are some key physicochemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 202.14 g/mol |

| Density | 1.33 g/cm³ (predicted) |

| Boiling Point | 312.3 °C (predicted) |

| pKa | 3.65 (predicted) |

The biological activity of this compound can be attributed to its interaction with various molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the pyrazole ring may modulate protein function through hydrogen bonding and hydrophobic interactions. These interactions can influence pathways such as signal transduction and enzyme inhibition.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance:

- Antimicrobial Activity : Studies have shown that similar pyrazole derivatives possess antimicrobial properties, suggesting that 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid may also exhibit such activity.

- Anti-inflammatory Effects : Compounds with a pyrazole structure are often investigated for anti-inflammatory effects, potentially useful in treating conditions like arthritis.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, which could have implications in drug design for diseases such as cancer and diabetes.

Case Studies

Recent studies have explored the biological activities of related compounds:

- Pyrazole Derivatives in Cancer Therapy : Research has highlighted the potential of pyrazole derivatives in targeting specific cancer cell lines, demonstrating cytotoxic effects and mechanisms of action involving apoptosis induction.

- Inflammation Models : In animal models of inflammation, compounds similar to 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid have shown promise in reducing inflammatory markers and improving symptoms.

Eigenschaften

IUPAC Name |

4,4,4-trifluoro-3-pyrazol-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c8-7(9,10)5(4-6(13)14)12-3-1-2-11-12/h1-3,5H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYZQFSKQZWVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.